1-Methoxy-2-(4-methylsulfanylbutoxy)benzene
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Overview
Description
1-Methoxy-2-(4-methylsulfanylbutoxy)benzene is an organic compound characterized by a methoxy group and a 4-methylsulfanylbutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(4-methylsulfanylbutoxy)benzene typically involves the reaction of 1-methoxy-2-hydroxybenzene with 4-methylsulfanylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(4-methylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
1-Methoxy-2-(4-methylsulfanylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-methylsulfanylbutoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Methoxy-2-(4-methoxyphenethoxy)benzene: Similar structure with a methoxyphenethoxy group instead of a methylsulfanylbutoxy group.
1-Methoxy-4-methylbenzene: Lacks the butoxy and sulfanyl groups, making it less complex.
4-Methoxy-1-methylbenzene: Similar to 1-Methoxy-4-methylbenzene but with a different substitution pattern.
Uniqueness: 1-Methoxy-2-(4-methylsulfanylbutoxy)benzene is unique due to the presence of both a methoxy group and a 4-methylsulfanylbutoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-methoxy-2-(4-methylsulfanylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-13-11-7-3-4-8-12(11)14-9-5-6-10-15-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMWRBGNFRBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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